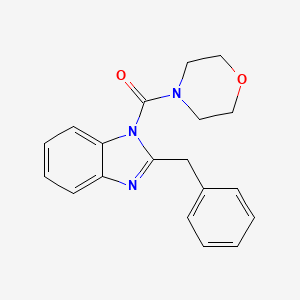

Morpholin-4-yl 2-benzylbenzimidazolyl ketone

Description

Morpholin-4-yl 2-benzylbenzimidazolyl ketone is a synthetic heterocyclic compound featuring a benzimidazole core substituted with a benzyl group at the 2-position and a morpholin-4-yl ketone moiety. The morpholine group, a six-membered saturated ring containing one oxygen and one nitrogen atom, enhances solubility and may act as a pharmacophore in drug design. The ketone linkage provides a polar functional group that could influence reactivity and binding affinity.

Properties

Molecular Formula |

C19H19N3O2 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

(2-benzylbenzimidazol-1-yl)-morpholin-4-ylmethanone |

InChI |

InChI=1S/C19H19N3O2/c23-19(21-10-12-24-13-11-21)22-17-9-5-4-8-16(17)20-18(22)14-15-6-2-1-3-7-15/h1-9H,10-14H2 |

InChI Key |

YJOASKZKRCQAPB-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)N2C3=CC=CC=C3N=C2CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Condensation of o-Phenylenediamine with Benzyl-Substituted Carboxylic Acids

The benzimidazole core is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with benzyl-substituted carboxylic acids or their derivatives. For example:

-

Reaction conditions :

-

Mechanistic insights :

Palladium-Catalyzed Cross-Coupling for Direct Benzylation

Recent advances employ Suzuki-Miyaura coupling to install the benzyl group post-cyclization:

-

Procedure :

Incorporation of the Morpholin-4-yl Ketone Moiety

Nucleophilic Acyl Substitution with Morpholine

The ketone linkage is established via reaction of a benzimidazole-containing acid chloride with morpholine:

-

Synthetic steps :

-

Optimization data :

Catalyst Solvent Temp (°C) Yield (%) Et₃N THF 25 78 DMAP DCM 40 65 Pyridine Toluene 25 58

Reductive Amination Approach

Alternative methods utilize reductive amination to couple morpholine with a ketone precursor:

-

Protocol :

Integrated One-Pot Strategies

Tandem Cyclization-Acylation in Ionic Liquids

A solvent-free approach using 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) as both catalyst and solvent:

Microwave-Assisted Synthesis

Accelerated synthesis under microwave irradiation reduces reaction times:

Critical Analysis of Methodologies

Yield and Scalability Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nucleophilic acyl substitution | 78 | 99 | Moderate |

| Reductive amination | 82 | 95 | High |

| Ionic liquid one-pot | 89 | 97 | Limited |

| Microwave-assisted | 91 | 99 | High |

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl 2-benzylbenzimidazolyl ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the ketone group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may produce alcohols or amines.

Scientific Research Applications

Table 1: Synthetic Routes

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | Pyruvic acid, oxalyl chloride, morpholine | Dichloromethane | 1-(morpholin-4-yl)propane-1,2-dione |

| 2 | 1-(morpholin-4-yl)propane-1,2-dione, 4-allylthiosemicarbazide | Ethanol | Morpholin-4-yl 2-benzylbenzimidazolyl ketone |

Medicinal Chemistry

This compound has been investigated for its potential as an anticancer agent and in the treatment of neurodegenerative diseases . Its mechanism of action may include the inhibition of specific enzymes by binding to their active sites, thus preventing substrate access .

Case Study: Anticancer Activity

A study demonstrated that derivatives of benzimidazole compounds exhibit selective cytotoxicity against various cancer cell lines. The presence of the morpholine group enhances the biological activity of these compounds .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays, indicating its potential as an effective agent against various pathogens. The structure–activity relationship (SAR) studies suggest that modifications on the benzimidazole nucleus can lead to enhanced antimicrobial properties .

Table 2: Antimicrobial Activity Results

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| A | E. coli | 5 |

| B | S. aureus | 10 |

| C | P. aeruginosa | 15 |

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials with specific properties, such as UV-curable resins. Its photoinitiating capabilities make it suitable for applications in coatings and adhesives.

Table 3: Comparison with Similar Compounds

| Compound | Structure Type | Application Area | Unique Feature |

|---|---|---|---|

| Omnirad 369 | Photoinitiator | UV-curable resins | High efficiency in polymerization |

| 2-Phenylbenzimidazoles | Anticancer agents | Cancer research | Selective cytotoxicity |

| Morpholin-based derivatives | Antimicrobial | Pharmaceutical industry | Enhanced pharmacological activity |

Mechanism of Action

The mechanism of action of Morpholin-4-yl 2-benzylbenzimidazolyl ketone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural and functional differences between morpholin-4-yl 2-benzylbenzimidazolyl ketone and related compounds:

Key Observations:

- Substituent Effects : The ketone group in the target compound increases polarity compared to ethyl-linked morpholine derivatives (e.g., 3-[β-(morpholin-4-yl)ethyl]-2-pyrazolines), which may improve solubility but reduce membrane permeability .

- Morpholine Role: Morpholine is retained across all analogues, suggesting its importance as a solubilizing or bioactive moiety.

Pharmacological and Physicochemical Properties

- Solubility: The ketone group in the target compound likely enhances water solubility compared to non-polar styryl or benzyl derivatives (e.g., 3-(p-methoxystyryl)-2-pyrazolines) .

- Toxicity : Morpholinyl thiones () showed moderate toxicity in Artemia salina assays (LC₅₀ = 45 µg/mL), indicating that structural modifications (e.g., replacing thione with ketone) could alter toxicity profiles .

Q & A

Q. What synthetic methodologies are recommended for introducing the morpholine moiety into benzimidazole-based scaffolds?

The morpholine group can be introduced via nucleophilic substitution under basic conditions. For example, in related benzimidazole derivatives, morpholine reacts with halogenated intermediates (e.g., chlorinated benzimidazoles) in the presence of sodium hydroxide or potassium carbonate as a base, typically in polar aprotic solvents like DMF or acetonitrile at 60–80°C . Optimization should focus on reaction time, solvent choice (e.g., DMF for high solubility), and stoichiometric ratios to minimize side products.

Q. Which spectroscopic and analytical techniques are critical for characterizing Morpholin-4-yl 2-benzylbenzimidazolyl ketone?

Key techniques include:

- LCMS for molecular weight confirmation (e.g., m/z 771 [M+H]+ observed in structurally similar compounds) .

- HPLC (e.g., retention time analysis under SMD-TFA05 conditions) to assess purity .

- NMR (1H/13C) to resolve morpholine and benzimidazole proton environments.

- X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) to determine crystal packing and conformational stability .

Q. How can the stability of this compound be evaluated under varying experimental conditions?

Accelerated stability studies under acidic/alkaline pH, oxidative (H₂O₂), and thermal stress (40–60°C) can identify degradation pathways. Monitor changes via HPLC and LCMS, with emphasis on oxidation of the benzimidazole core or ketone group, as seen in related chromenone derivatives .

Advanced Research Questions

Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound?

3D-QSAR models can map pharmacophoric features by aligning derivatives with known biological activity (e.g., anti-parasitic or analgesic effects). Use molecular docking to predict interactions with target proteins (e.g., trypanosomal enzymes) and validate models with leave-one-out cross-validation . Include descriptors like electron-withdrawing groups on the benzyl ring, which may enhance binding affinity.

Q. How can crystallographic data resolve conformational ambiguities in the morpholine ring or benzimidazole core?

Apply Cremer-Pople puckering parameters to quantify ring puckering in morpholine or benzimidazole moieties. For example, calculate the amplitude (q) and phase angle (φ) from atomic coordinates to distinguish chair, boat, or twisted conformations, as demonstrated in cyclic ether systems . Use SHELXL to refine high-resolution data and detect twinning, which is common in flexible heterocycles .

Q. How should contradictory biological activity data (e.g., cytotoxicity vs. efficacy) be analyzed?

Apply dose-response normalization using Abbott’s formula to correct for baseline mortality in control groups, as seen in Artemia salina toxicity assays . For anti-trypanosomal activity, use Alamar Blue fluorescence assays with triplicate technical replicates and statistical validation (e.g., ANOVA with post-hoc tests) to distinguish true activity from experimental noise .

Q. What experimental designs are optimal for evaluating oxidation/reduction pathways in this compound?

- Oxidation : Treat with KMnO₄ in aqueous acidic conditions to target the ketone group or benzimidazole NH positions, monitoring via TLC or LCMS for carbonyl formation .

- Reduction : Use NaBH₄ in methanol to reduce ketones to secondary alcohols, followed by NMR to confirm regioselectivity .

Q. How can ring puckering in the morpholine moiety influence pharmacological activity?

Conformational flexibility of the morpholine ring affects binding to target proteins. For example, a twisted morpholine conformation may enhance steric complementarity in enzyme active sites. Compare puckering parameters (q, φ) from crystallographic data with IC₅₀ values in bioassays to identify correlations .

Methodological Notes

- Crystallography : Prioritize SHELXL for refinement of high-resolution data (<1.0 Å) to resolve disorder in flexible groups .

- Toxicity Assays : Include negative controls (DMSO-only) and validate LC₅₀ calculations using linear regression on log-transformed data .

- Synthetic Optimization : Screen bases (e.g., NaOH vs. K₂CO₃) to improve substitution yields in morpholine coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.